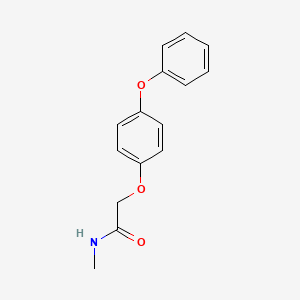
N-(tert-Butoxycarbonyl)-O-(2,6-dichlorophenyl)-L-tyrosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(tert-Butoxycarbonyl)-O-(2,6-dichlorophenyl)-L-tyrosine is a synthetic compound that combines the structural features of tert-butoxycarbonyl (Boc) protecting group, dichlorophenyl group, and L-tyrosine. This compound is often used in organic synthesis and medicinal chemistry due to its unique properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and reagents like di-tert-butyl dicarbonate (Boc2O) for the Boc protection, and 2,6-dichlorophenol for the phenylation step .
Industrial Production Methods
Industrial production of N-(tert-Butoxycarbonyl)-O-(2,6-dichlorophenyl)-L-tyrosine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility .
化学反应分析
Types of Reactions
N-(tert-Butoxycarbonyl)-O-(2,6-dichlorophenyl)-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The dichlorophenyl group can be reduced to form less chlorinated derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or sodium thiolate in polar solvents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Partially or fully dechlorinated phenyl derivatives.
Substitution: Phenyl derivatives with substituted nucleophiles.
科学研究应用
N-(tert-Butoxycarbonyl)-O-(2,6-dichlorophenyl)-L-tyrosine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(tert-Butoxycarbonyl)-O-(2,6-dichlorophenyl)-L-tyrosine involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other sites. The dichlorophenyl group can interact with hydrophobic pockets in proteins, while the L-tyrosine moiety can participate in hydrogen bonding and electrostatic interactions. These combined effects contribute to the compound’s overall reactivity and biological activity .
相似化合物的比较
Similar Compounds
N-(tert-Butoxycarbonyl)-L-tyrosine: Lacks the dichlorophenyl group, making it less hydrophobic.
O-(2,6-Dichlorophenyl)-L-tyrosine: Lacks the Boc protection, making it more reactive at the amino group.
Uniqueness
N-(tert-Butoxycarbonyl)-O-(2,6-dichlorophenyl)-L-tyrosine is unique due to the combination of the Boc protecting group and the dichlorophenyl group, which provides a balance of stability and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
属性
CAS 编号 |
918419-25-7 |
|---|---|
分子式 |
C20H21Cl2NO5 |
分子量 |
426.3 g/mol |
IUPAC 名称 |
(2S)-3-[4-(2,6-dichlorophenoxy)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C20H21Cl2NO5/c1-20(2,3)28-19(26)23-16(18(24)25)11-12-7-9-13(10-8-12)27-17-14(21)5-4-6-15(17)22/h4-10,16H,11H2,1-3H3,(H,23,26)(H,24,25)/t16-/m0/s1 |
InChI 键 |
NGZQEXJKYJRAEY-INIZCTEOSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OC2=C(C=CC=C2Cl)Cl)C(=O)O |
规范 SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC2=C(C=CC=C2Cl)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2H-1-Benzopyran-2-one, 6-fluoro-4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B14189795.png)




![Methyl (diethoxyphosphoryl)[(triethylsilyl)oxy]acetate](/img/structure/B14189820.png)
![2-{[(Oct-7-ene-1-sulfonyl)oxy]amino}-1-phenylethan-1-one](/img/structure/B14189824.png)

![(4R)-4-Ethyl-2-[6-(octyloxy)naphthalen-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B14189840.png)





